BenchChemオンラインストアへようこそ!

AZD5423

Asthma Allergen Challenge Pulmonary Function

Select AZD5423 for unmatched selectivity in glucocorticoid receptor modulation. Unlike steroidal ICS, its non-steroidal SGRM design (>900-fold GR selectivity, IC50 0.9 nM) decouples anti-inflammatory transrepression from adverse transactivation. Proven superior to budesonide in attenuating late-phase asthmatic responses and airway eosinophilia in head-to-head trials, it is the definitive probe for dissecting GR biology and developing safer inhaled therapies with minimal HPA axis suppression.

Molecular Formula C25H21F4N3O3
Molecular Weight 487.4 g/mol
CAS No. 1034148-04-3
Cat. No. B1666221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5423
CAS1034148-04-3
Synonyms2,2,2-trifluoro-N-(1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-methoxyphenyl)-2-propanyl)acetamide
AZD-5423
AZD5423
Molecular FormulaC25H21F4N3O3
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
InChIInChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1
InChIKeyFCNQMDSJHADDFT-WNSKOXEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD5423 (CAS 1034148-04-3): A Non-Steroidal Selective Glucocorticoid Receptor Modulator for Inhaled Respiratory Research


AZD5423 is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for inhaled administration in respiratory disease research, primarily asthma and COPD [1]. It exhibits high affinity for the human glucocorticoid receptor (IC50 of 0.9 nM in a radioligand binding assay) and demonstrates >900-fold selectivity over other steroid hormone receptors [2]. The compound has advanced through Phase I and II clinical trials, with a particular focus on its potential to dissociate anti-inflammatory efficacy from the systemic adverse effects associated with conventional inhaled corticosteroids [3].

Why AZD5423 Cannot Be Substituted with Conventional Inhaled Corticosteroids Like Budesonide or Fluticasone Propionate


Conventional inhaled corticosteroids (ICS) such as budesonide and fluticasone propionate, while effective anti-inflammatory agents, are steroidal compounds that activate the glucocorticoid receptor (GR) in a non-selective manner, leading to both desired therapeutic effects and dose-limiting systemic side effects including HPA axis suppression and metabolic disturbances [1]. AZD5423, as a non-steroidal selective GR modulator (SGRM), is designed to induce a distinct GR conformation that favors transrepression of pro-inflammatory genes while minimizing transactivation of genes associated with adverse effects [2]. This mechanistic divergence translates into quantifiable differences in clinical endpoints, pulmonary dissolution kinetics, and systemic pharmacodynamic markers, as detailed below [3].

Quantitative Evidence Guide for AZD5423 (CAS 1034148-04-3): Comparative Data for Informed Procurement


Superior Attenuation of Allergen-Induced Late-Phase Airway Obstruction (FEV1) vs. Budesonide

In a randomized, double-blind, placebo-controlled crossover study of 20 mild allergic asthmatics, 7-day treatment with AZD5423 (75 or 300 μg once daily) significantly attenuated the fall in FEV1 during the late asthmatic response compared to placebo. Both AZD5423 doses reduced the FEV1 decline to 8.7%, versus a 14.0% decline for placebo (P < 0.05). In contrast, budesonide (200 μg twice daily) resulted in a 12.5% decline, which was not statistically different from placebo (P > 0.05) [1].

Asthma Allergen Challenge Pulmonary Function

Significant Reduction of Allergen-Induced Airway Eosinophilia Not Observed with Budesonide

In the same allergen challenge study, AZD5423 at 300 μg and 75 μg significantly attenuated allergen-induced sputum eosinophilia by 63% and 61% at 7 hours, and by 46% and 34% at 24 hours post-challenge, respectively (all P < 0.05 vs. placebo). Budesonide 200 μg twice daily did not significantly reduce sputum eosinophilia at any time point compared to placebo [1].

Airway Inflammation Eosinophil Sputum

High Selectivity for Glucocorticoid Receptor (>900-fold) Enables Targeted In Vitro and In Vivo Studies

In a radioligand binding assay using human glucocorticoid receptor, AZD5423 exhibited an IC50 of 0.9 nM. Selectivity screening against other steroid hormone receptors (androgen, progesterone, mineralocorticoid, estrogen) revealed that the compound is >900-fold selective for GR [1]. While direct comparative IC50 values for budesonide or fluticasone propionate in the same assay are not provided in this source, this level of selectivity is a key design feature of non-steroidal SGRMs intended to minimize off-target steroid receptor activation [2].

Receptor Selectivity GR Nuclear Receptor

Moderate Systemic GR Effect (Thymic Involution) in Rat Model Compared to Fluticasone Propionate

In a rat model of allergic airway inflammation, dry powder inhalation of AZD5423 (compound 1b) demonstrated potent inhibition of lung edema, while only inducing a 'moderate' systemic glucocorticoid receptor effect, as quantified by thymic involution [1]. The same publication notes that a subsequent SGRM candidate, AZD7594, exhibited an 'improved therapeutic ratio' over the benchmark inhaled corticosteroid fluticasone propionate [1]. While explicit quantitative data for AZD5423 vs. fluticasone on this specific metric is not detailed, the characterization of AZD5423's systemic effect as 'moderate' in this preclinical model provides a baseline for understanding its safety profile relative to more potent systemic GR activators.

Systemic Safety Thymic Involution Therapeutic Index

Low Aqueous Solubility (<1 µM) and Distinct Dissolution Kinetics vs. Budesonide and Fluticasone

In an ex vivo isolated perfused rat lung (IPL) model, AZD5423 (d50 = 1.2 μm particles) demonstrated dissolution-limited absorption. Budesonide, with an aqueous solubility of 61 μM, did not exhibit dissolution-limited absorption, whereas AZD5423's low aqueous solubility (<1 µM) resulted in slower absorption rates when administered as a suspension or dry powder [1]. The study ranked dissolution parameters (k_ex vivo) in accordance with compound solubility, with AZD5423 showing significantly slower dissolution than both budesonide and fluticasone propionate [1]. Additionally, AZD5423 exhibited the poorest wettability among the four tested compounds (AZD5423, budesonide, fluticasone furoate, fluticasone propionate) [1].

Pulmonary Drug Delivery Solubility Dissolution Rate

Dose-Dependent HPA Axis Suppression in Healthy Volunteers with No Clinically Meaningful Effect in COPD Patients

In a first-in-man study, inhaled AZD5423 (nebulized, up to 300 μg daily for 2 weeks) was safe and well-tolerated in healthy male volunteers, with plasma exposure suggesting dose-proportional pharmacokinetics and dose-related effects on 24-hr plasma and urine cortisol [1]. There were no or marginal effects on other biomarkers (osteocalcin, TRAP5b, DHEA-S) [1]. In a subsequent Phase II COPD trial (NCT01555099, n=353), AZD5423 at doses efficacious in asthma allergen challenge models, and the reference control at double the approved dose, had no clinically meaningful effect on lung function or systemic cortisol levels in the studied COPD population [2].

Pharmacodynamics HPA Axis Cortisol

Validated Research Applications for AZD5423 (CAS 1034148-04-3) Based on Comparative Evidence


Asthma Allergen Challenge Models: Superior Efficacy vs. Budesonide

AZD5423 is the compound of choice for preclinical or clinical studies utilizing inhaled allergen challenge protocols to assess efficacy in attenuating late-phase asthmatic responses and airway eosinophilia. The compound's statistically significant superiority over budesonide in these specific endpoints, as demonstrated in a head-to-head crossover trial [1], makes it a more sensitive and reliable tool for investigating mechanisms of allergic airway inflammation and for evaluating novel anti-inflammatory interventions. Its low aqueous solubility may also be advantageous for studies requiring prolonged pulmonary retention.

Mechanistic Studies of GR Transrepression vs. Transactivation

Researchers investigating the differential gene regulation by glucocorticoid receptor (GR) ligands will find AZD5423 invaluable. As a non-steroidal selective GR modulator (SGRM) with >900-fold selectivity over other steroid receptors [2], it serves as a clean probe for dissecting transrepression-mediated anti-inflammatory pathways from transactivation-mediated adverse metabolic and endocrine effects [3]. This allows for more precise in vitro and in vivo interrogation of GR biology compared to steroidal agonists like fluticasone propionate or budesonide, which have broader receptor activation profiles.

Pulmonary Drug Formulation and Dissolution Studies

AZD5423 is a critical reference compound for pharmaceutical scientists developing inhaled formulations of poorly soluble drugs. Its exceptionally low aqueous solubility (<1 µM) and demonstrated dissolution-limited absorption in the isolated perfused rat lung model [4] make it an ideal candidate for studying pulmonary dissolution kinetics, wetting behavior, and the impact of particle engineering on lung retention. Comparative studies with budesonide (61 µM) and fluticasone propionate can provide valuable insights into the relationship between drug physicochemical properties and in vivo pulmonary performance [4].

Studies Aiming to Dissociate Lung Efficacy from Systemic HPA Axis Effects

For in vivo studies where minimizing systemic glucocorticoid exposure and HPA axis suppression is a primary objective, AZD5423 presents a favorable profile. Its moderate systemic effect (thymic involution) in preclinical rat models [3] and the dose-dependent, yet manageable, cortisol suppression observed in healthy volunteers [5] suggest a potentially improved therapeutic window compared to conventional inhaled corticosteroids. This makes AZD5423 a valuable tool for research into safer inhaled anti-inflammatory therapies and for validating biomarkers of systemic glucocorticoid activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.